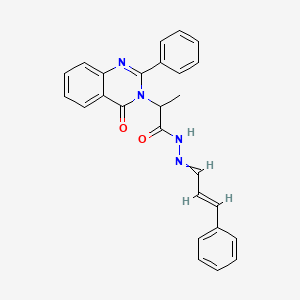![molecular formula C13H16N2O4S B14877861 (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine](/img/structure/B14877861.png)
(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is a compound that combines the structural features of benzo[d]isothiazole and L-isoleucine The benzo[d]isothiazole moiety is known for its diverse biological activities, while L-isoleucine is an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine typically involves the following steps:
Formation of Benzo[d]isothiazole-3-one: The starting material, benzo[d]isothiazole-3-one, is prepared through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation.
Oxidation to 1,1-Dioxide: The benzo[d]isothiazole-3-one is then oxidized to the 1,1-dioxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with L-isoleucine: The final step involves coupling the 1,1-dioxide derivative with L-isoleucine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The benzo[d]isothiazole moiety can undergo further oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction of the 1,1-dioxide group can yield the corresponding sulfide.
Substitution: The aromatic ring of the benzo[d]isothiazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzo[d]isothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is not fully understood but is believed to involve interactions with specific molecular targets in cells. The benzo[d]isothiazole moiety may interact with enzymes or receptors, while the L-isoleucine part may facilitate cellular uptake and bioavailability. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Benzo[d]isothiazole-3-one: The parent compound, known for its biological activities.
1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-phenylalanine: Another amino acid derivative with similar structural features.
Uniqueness: (1,1-Dioxidobenzo[d]isothiazol-3-yl)-L-isoleucine is unique due to the combination of the benzo[d]isothiazole moiety with L-isoleucine, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O4S |
|---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(2S,3S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8(2)11(13(16)17)14-12-9-6-4-5-7-10(9)20(18,19)15-12/h4-8,11H,3H2,1-2H3,(H,14,15)(H,16,17)/t8-,11-/m0/s1 |
InChI Key |
LKZYYAIUVDNNSB-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14877787.png)
![4,5-dihydro-2H-spiro[benzo[b][1,4]dioxocine-3,3'-pyrrolidine] hydrochloride](/img/structure/B14877789.png)
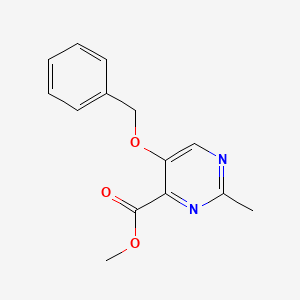
![11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane](/img/structure/B14877796.png)
![8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14877801.png)
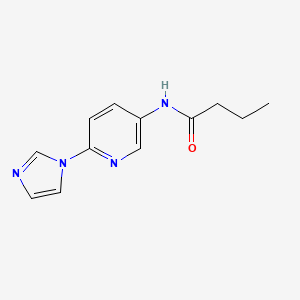

![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)

![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
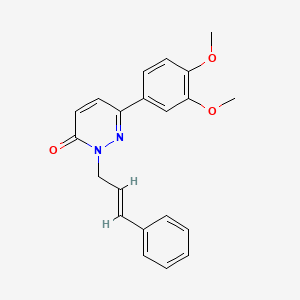
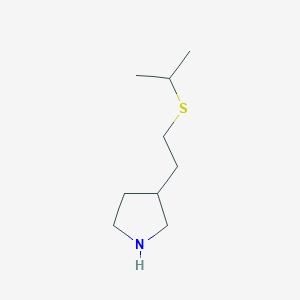
![1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14877858.png)
